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For Researchers, Scientists, and Drug Development Professionals

Introduction
ARQ-751, also known as Vevorisertib, is an orally bioavailable, allosteric pan-AKT inhibitor that

has been investigated for the treatment of various solid tumors. As a potent inhibitor of all three

AKT isoforms (AKT1, AKT2, and AKT3), ARQ-751 targets the critical PI3K/AKT/mTOR

signaling pathway, which is frequently dysregulated in cancer, playing a key role in cell

proliferation, survival, and metabolism. This technical guide provides a comprehensive

overview of the pharmacokinetics of ARQ-751, summarizing key data from preclinical and

clinical studies to support further research and development.

Mechanism of Action and Signaling Pathway
ARQ-751 is a selective inhibitor of the serine/threonine kinase AKT. Upon oral administration, it

binds to and inhibits the activity of AKT isoforms 1, 2, and 3. This inhibition disrupts the

PI3K/AKT/mTOR signaling cascade, which can lead to the suppression of tumor cell

proliferation and induction of apoptosis. The PI3K/AKT/mTOR pathway is a crucial regulator of

normal cellular processes, and its aberrant activation is a hallmark of many cancers, often due

to mutations in genes such as PIK3CA, PTEN, and AKT itself.
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Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of ARQ-751.
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Preclinical Pharmacokinetics
Preclinical studies in various animal models have been conducted to characterize the

pharmacokinetic profile of ARQ-751. These studies are essential for determining initial dosing

regimens and predicting human pharmacokinetics.

In Vivo Studies
In a patient-derived xenograft (PDX) model of endometrial cancer, ARQ-751 demonstrated a

plasma half-life of 4 to 5 hours.[1] In another preclinical study, a maximum plasma

concentration (Cmax) of ≥2 µM was achieved.

Parameter Value Species/Model Notes

Plasma Half-life (t½) 4 - 5 hours
Mouse (Endometrial

PDX model)

Demonstrates a

moderate half-life in

this preclinical model.

[1]

Maximum

Concentration (Cmax)
≥2 µM Not Specified

Indicates achievable

plasma concentrations

at therapeutic doses.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of ARQ-751

Experimental Protocol: Preclinical Pharmacokinetic
Study
A typical experimental workflow for assessing the pharmacokinetics of an oral drug like ARQ-
751 in a preclinical model is outlined below.

Animal Dosing and Sampling Bioanalytical Phase Data Analysis

Animal Model Selection
(e.g., Mice, Rats)

Oral Administration
of ARQ-751

Serial Blood Sampling
(e.g., via tail vein)

Plasma Separation
(Centrifugation)

Sample Preparation
(Protein Precipitation) LC-MS/MS Analysis Quantification of

ARQ-751 Concentration
Pharmacokinetic Modeling

(e.g., Non-compartmental analysis)
Calculation of PK Parameters

(Cmax, Tmax, AUC, t½)
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Figure 2: A representative experimental workflow for a preclinical pharmacokinetic study.

Clinical Pharmacokinetics
ARQ-751 was evaluated in a Phase 1b clinical trial (NCT02761694) in adult subjects with

advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[2][3] The study assessed the

safety, tolerability, and pharmacokinetics of ARQ-751 as a single agent and in combination with

other anti-cancer agents. Although the trial was terminated for business reasons,

pharmacokinetic testing was prioritized.

The study involved a dose-escalation design with oral doses of ARQ-751 ranging from 5 mg to

100 mg administered once daily (QD), as well as a 25 mg every other day (QOD) regimen.

Human Pharmacokinetic Parameters
The pharmacokinetic analysis from the Phase 1b study revealed the following key parameters:

Parameter Value Dosing Regimen Notes

Time to Maximum

Concentration (Tmax)
1 - 4 hours

Single and Multiple

Doses

Indicates rapid oral

absorption.[3]

Elimination Half-life

(t½)
8.8 - 19.3 hours

Single and Multiple

Doses

Suggests that steady-

state concentrations

can be achieved with

once-daily dosing.[3]

Exposure (AUC) Dose-proportional 10 to 100 mg QD

The increase in

systemic exposure

was proportional to

the administered

dose.

Table 2: Summary of Clinical Pharmacokinetic Parameters of ARQ-751 (Vevorisertib)

Experimental Protocols: Bioanalytical Method
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While a specific, detailed protocol for the bioanalytical method used in the clinical trial is not

publicly available, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the quantification of a small molecule inhibitor like ARQ-751 in plasma would

involve the following steps.

Sample Preparation
Thawing: Frozen plasma samples are thawed at room temperature.

Protein Precipitation: An organic solvent, such as acetonitrile, containing an internal standard

is added to the plasma sample to precipitate proteins.

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

Supernatant Transfer: The supernatant containing the analyte (ARQ-751) and internal

standard is transferred to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
Chromatographic Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

A C18 reverse-phase column is commonly used to separate the analyte from other matrix

components. A gradient elution with a mobile phase consisting of an aqueous component

(e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1%

formic acid) is typically employed.

Mass Spectrometric Detection: The eluent from the HPLC/UHPLC system is introduced into

a tandem mass spectrometer equipped with an electrospray ionization (ESI) source

operating in positive ion mode.

Quantification: The quantification of ARQ-751 is performed using multiple reaction

monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the

internal standard.

Conclusion
The pharmacokinetic profile of ARQ-751 (Vevorisertib) is characterized by rapid oral absorption

and a moderate to long elimination half-life in humans, supporting a once-daily dosing regimen.
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Preclinical data provided the foundational understanding for its progression into clinical trials.

The dose-proportional increase in exposure observed in the Phase 1b study is a favorable

characteristic for predictable dosing. This compilation of pharmacokinetic data and

methodologies serves as a valuable resource for researchers and drug development

professionals continuing to explore the therapeutic potential of targeting the PI3K/AKT pathway

with inhibitors like ARQ-751. Further investigation and the public availability of more detailed

pharmacokinetic data from completed and future studies will continue to refine our

understanding of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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